An In-Depth Technical Guide to 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
CAS Number: 1449117-35-4
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in drug discovery, recognized for its structural resemblance to purine bases, which allows for interaction with a wide array of biological targets.[1] The specific compound, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, serves as a versatile building block for creating diverse chemical libraries. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The ethyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for target proteins. This compound is of particular interest for developing pharmaceuticals targeting neurological disorders, cancer, and inflammatory diseases.[2][3]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.
| Property | Value | Source |
| CAS Number | 1449117-35-4 | [2][3] |
| Molecular Formula | C₈H₈BrN₃ | [2][3] |
| Molecular Weight | 226.07 g/mol | [2][3] |
| Appearance | Typically a solid | |
| Storage | Room temperature | [2][3] |
Synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine: A Strategic Approach
The synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine can be approached through several strategic disconnections. A common and effective method involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. This retro-synthetic analysis is depicted below.
Caption: Retrosynthetic analysis for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.
While a specific protocol for the title compound is not explicitly detailed in the surveyed literature, a general and robust procedure can be adapted from the synthesis of the parent compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine.[4] The key is the cyclization of a suitably substituted pyridine with hydrazine.
Proposed Synthetic Protocol
This protocol is based on established methodologies for the synthesis of related pyrazolo[3,4-b]pyridines and is presented as a reliable starting point for laboratory synthesis.
Step 1: Synthesis of 5-bromo-2-chloro-3-propionylpyridine
This starting material can be synthesized from commercially available 5-bromo-2-chloropyridine through a Friedel-Crafts acylation or a related organometallic coupling reaction.
Step 2: Cyclization to form 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chloro-3-propionylpyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (excess, typically 3-5 equivalents). The use of an excess of hydrazine drives the reaction to completion.
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Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent, such as ethyl acetate.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.
Chemical Reactivity and Strategic Application in Drug Discovery
The chemical reactivity of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is dominated by the bromine atom at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage diversification of the scaffold, a highly desirable feature in medicinal chemistry for the rapid generation of analog libraries for SAR studies.
Suzuki-Miyaura Cross-Coupling: A Gateway to Structural Diversity
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, it allows for the introduction of a wide range of aryl and heteroaryl moieties at the 5-position.
Caption: Suzuki-Miyaura coupling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).
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Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.
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Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the desired 5-aryl-3-ethyl-1H-pyrazolo[3,4-b]pyridine derivative.
Biological Significance and Therapeutic Potential
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability to readily diversify the 5-position of the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. For instance, derivatives of this scaffold have shown potent inhibitory activity against various kinases, including those involved in cell cycle progression and signal transduction pathways.[5]
Conclusion
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a high-value chemical intermediate with significant potential in drug discovery and development. Its strategic design, featuring a reactive bromine handle and a modulating ethyl group, makes it an ideal starting point for the synthesis of diverse libraries of bioactive molecules. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of this versatile building block in their quest for novel therapeutics.
References
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An efficient one-pot synthesis of substituted pyrazolo [3,4 b:4',3'e]pyridine derivatives via the. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. (2024). National Library of Medicine. Retrieved January 20, 2026, from [Link]
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5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Position
SAR Insight